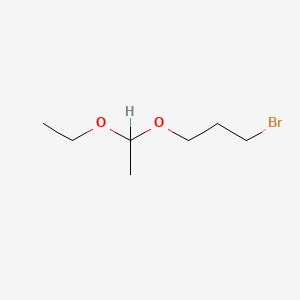

1-Bromo-3-(1-ethoxyethoxy)propane

Beschreibung

1-Bromo-3-(1-ethoxyethoxy)propane is a brominated alkane derivative featuring an ethoxyethoxy substituent at the third carbon position. The 1-ethoxyethoxy group acts as an acetal, offering stability under basic conditions while allowing deprotection under acidic environments .

Eigenschaften

CAS-Nummer |

34399-67-2 |

|---|---|

Molekularformel |

C7H15BrO2 |

Molekulargewicht |

211.1 g/mol |

IUPAC-Name |

1-bromo-3-(1-ethoxyethoxy)propane |

InChI |

InChI=1S/C7H15BrO2/c1-3-9-7(2)10-6-4-5-8/h7H,3-6H2,1-2H3 |

InChI-Schlüssel |

OGVSYCZHGUMILG-UHFFFAOYSA-N |

SMILES |

CCOC(C)OCCCBr |

Kanonische SMILES |

CCOC(C)OCCCBr |

Andere CAS-Nummern |

34399-67-2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 1-Bromo-3-(1-ethoxyethoxy)propane with analogous brominated propane derivatives:

Key Observations :

- Substituent Effects: The 1-ethoxyethoxy group in the target compound introduces steric hindrance and hydrolytic stability compared to simple ethoxy or methoxy groups.

- Molecular Weight : Larger substituents (e.g., tert-butoxyethoxy) increase molecular weight, impacting solubility and volatility.

Alkylation Potential

- This compound : Likely used in conjugate additions or SN2 reactions where acetal protection is required. The ethoxyethoxy group can be deprotected post-reaction to yield hydroxyl intermediates .

- 1-Bromo-3-ethoxypropane : A primary bromide with high reactivity in SN2 reactions. Used to introduce ethoxyalkyl chains .

- 3-Bromo-1,1-dimethoxypropane : Functions as a masked aldehyde (via acetal hydrolysis), enabling controlled release of reactive carbonyl groups .

Stability and Protection

- Acetal-containing derivatives (e.g., 1-ethoxyethoxy, dimethoxy) resist nucleophilic attack under basic conditions but hydrolyze in acidic media. This contrasts with non-protected ethers (e.g., methoxy, ethoxy), which remain stable across broader pH ranges .

Vorbereitungsmethoden

Synthetic Methodologies

The synthesis of 1-bromo-3-(1-ethoxyethoxy)propane primarily revolves around acetal formation and nucleophilic substitution strategies. Below, we explore these methodologies in detail.

Acid-Catalyzed Acetal Formation

The most widely reported method involves the acid-catalyzed acetalization of 3-bromopropanol with ethyl vinyl ether. This one-step reaction leverages the reactivity of the hydroxyl group in 3-bromopropanol to form the ethoxyethoxy moiety.

- Reagent Setup : In a 1-liter three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, 278 g (1.5 mol) of 3-bromopropanol is combined with 1.2 equivalents of ethyl vinyl ether.

- Catalysis : A catalytic amount of p-toluenesulfonic acid (PTSA, 0.1–0.5 mol%) is added under anhydrous conditions.

- Reaction Conditions : The mixture is heated to 80–90°C under reflux for 6–8 hours, monitored by thin-layer chromatography (TLC).

- Workup : The crude product is neutralized with aqueous sodium bicarbonate, extracted with dichloromethane, and dried over anhydrous sodium sulfate.

- Purification : Distillation under reduced pressure yields the final product (boiling point: 184.4°C at 760 mmHg) with a reported purity of >95%.

Key Considerations :

Nucleophilic Substitution Approaches

Alternative routes employ Williamson ether synthesis or bromide displacement to install the ethoxyethoxy group.

Williamson Ether Synthesis ()

- Alkoxide Formation : Sodium ethoxide (2.5 mol) is prepared in dry dimethylformamide (DMF).

- Etherification : 3-Bromo-1-propanol (1 mol) is added dropwise to the alkoxide solution at 0–5°C, followed by stirring at 25–30°C for 12 hours.

- Bromination : The intermediate 3-(1-ethoxyethoxy)propanol is treated with phosphorus tribromide (PBr₃) in dichloromethane to yield the final product.

Challenges :

Optimization and Reaction Conditions

Analytical Characterization

Industrial Applications and Scalability

This compound serves as a precursor in pharmaceutical syntheses , notably for antispasmodic agents like alverine. Industrial-scale production employs continuous-flow reactors to enhance heat transfer and minimize side reactions.

Q & A

Q. How can researchers address discrepancies in reported reaction yields for this compound?

- Systematic reproducibility studies should control for:

- Water Content : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis .

- Light Exposure : Amber glassware minimizes photodegradation of the bromoalkyl chain .

- Catalyst Purity : Use freshly distilled ligands (e.g., PPh₃) to avoid deactivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.